molecular formula C18H18ClNO6S B2710249 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1327196-19-9

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

Cat. No.: B2710249
CAS No.: 1327196-19-9
M. Wt: 411.85
InChI Key: HZWAVHIWPQWKCW-BOPFTXTBSA-N
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:

  • Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

      Reagents: 4-chlorobenzenesulfonic acid, thionyl chloride

      Conditions: Reflux in an inert atmosphere

    • Reaction:

      4-chlorobenzenesulfonic acid+thionyl chloride4-chlorobenzenesulfonyl chloride+SO2+HCl\text{4-chlorobenzenesulfonic acid} + \text{thionyl chloride} \rightarrow \text{4-chlorobenzenesulfonyl chloride} + \text{SO}_2 + \text{HCl} 4-chlorobenzenesulfonic acid+thionyl chloride→4-chlorobenzenesulfonyl chloride+SO2​+HCl

  • Step 2: Formation of the sulfonamide

    • Reagents: 4-chlorobenzenesulfonyl chloride, 3,4-dimethoxyaniline
    • Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
    • Reaction:

      4-chlorobenzenesulfonyl chloride+3,4-dimethoxyanilineN-(4-chlorophenyl)sulfonyl3,4dimethoxyaniline\text{4-chlorobenzenesulfonyl chloride} + \text{3,4-dimethoxyaniline} \rightarrow \text{N-(4-chlorophenyl)sulfonyl}-3,4-dimethoxyaniline 4-chlorobenzenesulfonyl chloride+3,4-dimethoxyaniline→N-(4-chlorophenyl)sulfonyl−3,4−dimethoxyaniline

Biological Activity

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a compound of growing interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18H18ClNO5S
  • IUPAC Name : this compound

This structure comprises a sulfonyl group attached to a chlorophenyl moiety and an aminoacrylate unit, which contributes to its biological activity.

Biological Activity Overview

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, studies indicate that it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in the treatment of neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%)Reference
Acetylcholinesterase70%
Urease65%

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound demonstrated a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 50%, indicating its potential role in neuroprotection.

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAVHIWPQWKCW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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